[4-(4-chlorophenyl)piperazino](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)piperazinomethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction forms the pyrazolopyridine core, which is then further functionalized with a piperazine and chlorophenyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)piperazinomethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl position .
Scientific Research Applications
Chemistry
In chemistry, 4-(4-chlorophenyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer .
Industry
In the industrial sector, the compound is used in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
The uniqueness of 4-(4-chlorophenyl)piperazinomethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H22ClN5O |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C20H22ClN5O/c1-13-12-17(18-14(2)23-24(3)19(18)22-13)20(27)26-10-8-25(9-11-26)16-6-4-15(21)5-7-16/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
WOGHEFWMEJMJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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